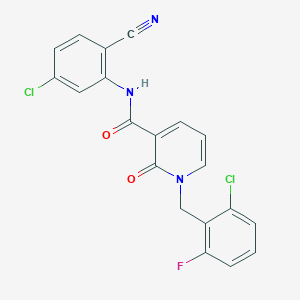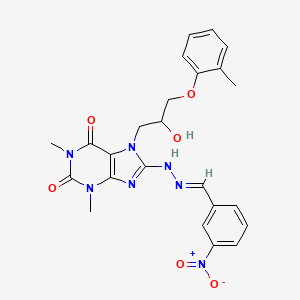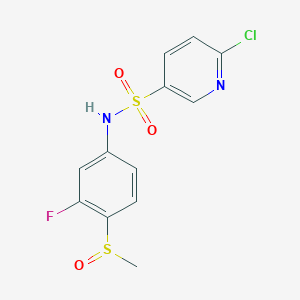![molecular formula C12H9FN4O B2445395 N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide CAS No. 2418711-50-7](/img/structure/B2445395.png)
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide (abbreviated as CPI-818) is a small molecule inhibitor that targets the enzyme Interleukin-2-inducible T-cell kinase (ITK). ITK is a member of the Tec family of non-receptor tyrosine kinases that plays a crucial role in T-cell receptor signaling and activation. CPI-818 has been shown to have potential as a therapeutic agent in the treatment of various T-cell-mediated diseases, including autoimmune disorders and certain types of cancer.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide exerts its pharmacological effects by selectively inhibiting ITK, a key regulator of T-cell activation and proliferation. ITK plays a critical role in the signaling pathways that lead to the activation of T-cells, which are important immune cells that play a central role in the body's defense against pathogens and cancer cells. By inhibiting ITK, N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide can effectively suppress T-cell activation and proliferation, leading to decreased inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of ITK activity, suppression of T-cell activation and proliferation, and reduction of inflammation and tissue damage. N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is its high selectivity for ITK, which allows for targeted inhibition of T-cell-mediated immune responses without affecting other immune cells or non-immune cells. Another advantage is its favorable safety profile, which makes it a promising candidate for clinical development. However, one limitation of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is its relatively low potency compared to other ITK inhibitors, which may require higher doses or longer treatment durations to achieve therapeutic effects.
Orientations Futures
Several potential future directions for research on N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide include:
1. Investigating the efficacy of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors or monoclonal antibodies.
2. Exploring the potential of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide as a therapeutic agent in other T-cell-mediated diseases, such as graft-versus-host disease or multiple sclerosis.
3. Developing more potent and selective ITK inhibitors based on the structure of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide.
4. Investigating the mechanisms underlying the anti-inflammatory and tissue-protective effects of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide in various patient populations.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide involves several steps, starting with the preparation of the intermediate compound 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with N-(1-cyanocyclopropyl)amine to yield N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide. The overall synthesis of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has been the subject of several preclinical and clinical studies aimed at investigating its potential as a therapeutic agent in various T-cell-mediated diseases. In vitro studies have shown that N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide inhibits ITK activity in a dose-dependent manner, leading to decreased T-cell activation and proliferation. In vivo studies using animal models have demonstrated that N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide can effectively suppress T-cell-mediated immune responses, resulting in reduced inflammation and tissue damage.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-8-2-1-5-17-9(8)6-15-10(17)11(18)16-12(7-14)3-4-12/h1-2,5-6H,3-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITPYWOVMIMXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=C3N2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)
![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)





![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)
![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)